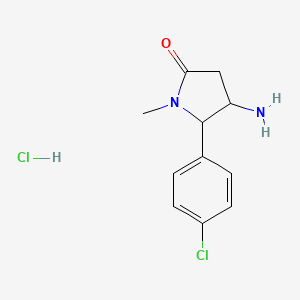

![molecular formula C12H9N5 B3007099 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile CAS No. 551921-60-9](/img/structure/B3007099.png)

5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

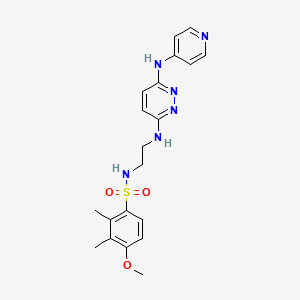

The compound of interest, 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile, is a derivative of imidazole, which is a versatile heterocycle used in various chemical syntheses. Imidazole derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates can lead to the formation of bi-imidazolones through intramolecular cyclization . Additionally, the conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines has been discussed, highlighting the versatility of imidazole derivatives in synthesizing biologically significant structures . A four-component condensation reaction has been developed to synthesize imidazo[1,2-b]pyrazole derivatives, demonstrating the potential for creating complex molecules from simple precursors . Furthermore, the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole as a reactive intermediate for the synthesis of dihydropurines and purines has been reported .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the molecular conformation and potential reaction mechanisms . The hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied, revealing one-, two-, and three-dimensional structures based on various hydrogen bonding interactions .

Chemical Reactions Analysis

Imidazole derivatives undergo a range of chemical reactions. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols leads to the formation of hexahydropyrazolo[1,5-a]quinazolines, indicating the reactivity of the cyanomethyl group . Triethylamine-catalyzed synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile under solvent-free conditions showcases the potential for green chemistry approaches in synthesizing imidazole derivatives . Additionally, the transformation of thiazolo[3,2-a]pyrimidine derivatives to related fused heterocyclic systems has been explored, along with their biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For instance, the presence of a cyano group can prevent the formation of certain intramolecular hydrogen bonds, affecting the molecule's conformation and stability . The synthesis and crystal structures of various imidazole derivatives have been studied to understand these effects .

Scientific Research Applications

Synthesis of Pyrazole and Pyrimidine Derivatives

5-Amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile is used in the synthesis of various pyrazole and pyrimidine derivatives. Research shows its involvement in forming 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which exhibit significant antibacterial activity (Rahmouni et al., 2014).

Crystal Structure Analysis

The crystal structure of imidazole derivatives, including this compound, has been investigated. These studies focus on understanding the weak intermolecular interactions in the crystal packing of such compounds (Kubicki, 2004).

Antioxidant and Antimicrobial Activities

Synthesis of derivatives of this compound has led to new molecules evaluated for their antioxidant and antimicrobial activities. Some of these synthesized compounds displayed high activity against various bacterial and fungal strains (Bassyouni et al., 2012).

Synthesis of Hexahydropyrazoloquinazolines

The compound is also used in reactions leading to the formation of hexahydropyrazoloquinazolines, a type of chemical structure that has potential applications in various fields of chemistry and pharmacology (Dotsenko et al., 2018).

Sonogashira Reaction Development

It plays a role in the development of the Sonogashira reaction, a type of coupling reaction important in organic synthesis, especially for creating complex molecules (Das, 2017).

Synthesis of Bi-Imidazol-2-Ones

This compound is involved in the synthesis of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones, demonstrating its significance in creating complex organic molecules (Dias et al., 2002).

Formation of Hybrid Molecules

It has been used to react with other compounds to form hybrid molecules, combining different functional groups and potentially leading to novel properties (Dotsenko et al., 2020).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.

Action Environment

It’s known that the success of sm cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name |

5-amino-1-[4-(cyanomethyl)phenyl]imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c13-6-5-9-1-3-10(4-2-9)17-8-16-11(7-14)12(17)15/h1-4,8H,5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDPHBKEXPZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N2C=NC(=C2N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)